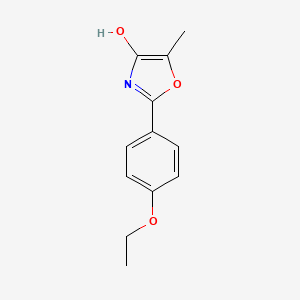

2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO3 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-ol |

InChI |

InChI=1S/C12H13NO3/c1-3-15-10-6-4-9(5-7-10)12-13-11(14)8(2)16-12/h4-7,14H,3H2,1-2H3 |

InChI Key |

RTQRASZTNHAYTP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 2 4 Ethoxyphenyl 5 Methyloxazol 4 Ol

Electrophilic and Nucleophilic Reactions of the Oxazole (B20620) Ring System

The oxazole ring in 2-(4-ethoxyphenyl)-5-methyloxazol-4-ol is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. However, the presence of the hydroxyl group at the C4 position significantly influences its reactivity, often favoring tautomerization to the oxazolone (B7731731) form.

Electrophilic Substitution: In general, electrophilic substitution on the oxazole ring is challenging unless activated by electron-donating groups. pharmaguideline.comtandfonline.com When such reactions do occur, the preferred site of attack is typically C5, followed by C4. pharmaguideline.comslideshare.net For 2-(4-ethoxyphenyl)-5-methyloxazol-4-ol, the C4 position is already substituted with a hydroxyl group. The C5 position, bearing a methyl group, would be the next most likely site for electrophilic attack. However, the reactivity is generally low. pharmaguideline.comtandfonline.com

| Reaction Type | Reagent | Typical Product | Conditions |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(4-ethoxyphenyl)oxazol-4-ol | Inert solvent |

| Nitration | HNO₃/H₂SO₄ | Difficult to achieve without ring cleavage | Strong acid |

| Sulfonation | H₂SO₄/SO₃ | Difficult to achieve without ring cleavage | Strong acid |

Nucleophilic Substitution: Nucleophilic attack on the unsubstituted oxazole ring is generally unfavorable. pharmaguideline.comtandfonline.com However, the presence of a good leaving group or activation by electron-withdrawing substituents can facilitate such reactions, primarily at the C2 position. tandfonline.comwikipedia.org In the case of 2-(4-ethoxyphenyl)-5-methyloxazol-4-ol, the C2 position is occupied by the ethoxyphenyl group, which is not a typical leaving group. Nucleophilic attack is more likely to occur at the carbonyl carbon if the molecule exists in its oxazolone tautomeric form. Strong nucleophiles can lead to ring cleavage rather than substitution. pharmaguideline.com

Reactions Involving the Ethoxyphenyl Moiety

The ethoxyphenyl group at the C2 position of the oxazole ring is an aromatic moiety that can undergo electrophilic aromatic substitution. The ethoxy group is an ortho-, para-directing and activating substituent, meaning it directs incoming electrophiles to the positions ortho and para to itself on the phenyl ring.

Electrophilic Aromatic Substitution: The electron-donating nature of the ethoxy group enhances the electron density of the phenyl ring, making it more susceptible to electrophilic attack than benzene.

| Reaction Type | Reagent | Major Products | Conditions |

| Halogenation | Br₂/FeBr₃ | 2-(3-Bromo-4-ethoxyphenyl)-5-methyloxazol-4-ol | Lewis acid catalyst |

| Nitration | HNO₃/H₂SO₄ | 2-(4-Ethoxy-3-nitrophenyl)-5-methyloxazol-4-ol | Controlled temperature |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-(3-Acyl-4-ethoxyphenyl)-5-methyloxazol-4-ol | Lewis acid catalyst |

Transformations at the Methyl Group (C5)

The methyl group at the C5 position of the oxazole ring is generally unreactive. However, it can undergo radical substitution under harsh conditions or be functionalized after deprotonation if a sufficiently strong base is used, though this is not a common transformation for simple methyl-substituted oxazoles. More advanced cross-coupling strategies could potentially be employed to modify this position.

Reactivity of the Hydroxyl Group (C4-ol)

The hydroxyl group at the C4 position is a key determinant of the compound's reactivity. It can exhibit both nucleophilic and acidic properties and enables tautomerism.

Keto-Enol Tautomerism: 4-Hydroxyoxazoles can exist in equilibrium with their keto tautomer, an oxazol-4(5H)-one. nih.govacs.org The position of this equilibrium is influenced by the substituents on the ring and the solvent. This tautomerism is crucial as it presents a different set of reactive sites.

Reactions of the Hydroxyl Group:

Acylation: The hydroxyl group can be acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding ester.

Alkylation: Alkylation of the hydroxyl group can be achieved using alkyl halides in the presence of a base, yielding a 4-alkoxyoxazole.

Deprotonation: The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form an oxazolate anion. This anion is a stabilized enolate and can react with various electrophiles. nih.gov

| Reaction Type | Reagent | Product | Byproduct |

| Acylation | Acetyl chloride | 2-(4-Ethoxyphenyl)-5-methyloxazol-4-yl acetate | HCl |

| Alkylation | Methyl iodide | 2-(4-Ethoxyphenyl)-4-methoxy-5-methyloxazole | HI |

Advanced Spectroscopic Characterization Techniques

Raman Spectroscopy

Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a detailed fingerprint of its structural framework. While direct experimental Raman spectroscopic data for 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol is not extensively available in public literature, a comprehensive analysis can be constructed by examining structurally related compounds and through computational predictions. The Raman spectrum is anticipated to be characterized by distinct bands corresponding to the vibrations of the ethoxyphenyl group, the methyloxazole core, and the hydroxyl substituent.

Detailed research findings from analogous molecular structures, such as other substituted oxazole (B20620) and phenyl derivatives, allow for a reliable prediction of the key Raman shifts for 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol. nih.govnih.govresearchgate.netnih.gov Theoretical calculations, often employing Density Functional Theory (DFT), on similar molecules provide further confirmation of vibrational mode assignments. nih.govnih.govresearchgate.netnih.gov

The key vibrational modes expected in the Raman spectrum are:

Phenyl Ring Vibrations: The 4-substituted phenyl ring will exhibit several characteristic bands. The C-C stretching vibrations within the aromatic ring are typically observed in the 1580-1610 cm⁻¹ and 1400-1500 cm⁻¹ regions. The in-plane C-H bending vibrations are expected around 1000-1300 cm⁻¹, while the C-H stretching vibrations will appear at higher wavenumbers, generally above 3000 cm⁻¹.

Oxazole Ring Vibrations: The oxazole ring has characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations of the heterocyclic ring are anticipated in the 1500-1650 cm⁻¹ range. Ring breathing modes, which are often strong in Raman spectra, are also expected.

Ethoxy Group Vibrations: The ethoxy substituent will have characteristic C-O stretching and CH₂, CH₃ bending and stretching modes. The C-O-C stretching vibrations are typically found in the 1200-1300 cm⁻¹ region.

Methyl Group Vibrations: The methyl group attached to the oxazole ring will show symmetric and asymmetric C-H stretching vibrations around 2800-3000 cm⁻¹ and bending vibrations at lower wavenumbers.

Hydroxyl Group Vibrations: The O-H stretching vibration of the hydroxyl group is expected to be a broad band, typically in the 3200-3600 cm⁻¹ region, though it can be weak in Raman spectra. The C-O stretching of the C-OH bond will also be present.

The following interactive data table summarizes the predicted significant Raman shifts and their corresponding vibrational mode assignments for 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol, based on data from structurally related compounds.

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Associated Molecular Fragment |

|---|---|---|

| ~3070 | Aromatic C-H Stretching | Phenyl Ring |

| ~2980 | Asymmetric CH₃ Stretching | Ethoxy and Methyl Groups |

| ~2930 | Symmetric CH₂ Stretching | Ethoxy Group |

| ~1610 | C=C Stretching | Phenyl Ring |

| ~1590 | C=N Stretching | Oxazole Ring |

| ~1480 | C=C Stretching | Oxazole Ring |

| ~1450 | CH₂ Scissoring | Ethoxy Group |

| ~1380 | CH₃ Symmetric Bending | Methyl Group |

| ~1250 | Aromatic C-O-C Asymmetric Stretching | Ethoxyphenyl Moiety |

| ~1020 | Ring Breathing | Phenyl Ring |

| ~840 | Aromatic C-H Out-of-Plane Bending | Phenyl Ring (para-substituted) |

Computational and Theoretical Investigations of 2 4 Ethoxyphenyl 5 Methyloxazol 4 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular method for calculating the electronic structure of molecules, and it is often used to predict molecular geometries, vibrational frequencies, and other properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational procedure that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable arrangement is known as the equilibrium geometry. For a molecule like 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol, with its rotatable bonds, multiple energy minima, or conformers, may exist. Conformational analysis is the study of the energetics and populations of these different conformers. Typically, these calculations are performed in the gas phase to understand the intrinsic properties of the molecule without solvent effects. The process helps in identifying the most stable conformer, which is crucial for understanding the molecule's reactivity and interactions.

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum. researchgate.net All real and positive vibrational frequencies indicate a stable structure. researchgate.net This analysis also allows for the prediction of the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. These theoretical spectra can also aid in the interpretation of experimental spectra by assigning specific vibrational modes to observed absorption bands. nih.govsemanticscholar.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally implies higher reactivity. For a related compound, 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, the calculated HOMO-LUMO energy gap is 4.9266 eV. mdpi.com In another study on a different compound, the energy gap was found to be 3.08 eV, suggesting significant chemical reactivity. researchgate.net

Interactive Data Table: Frontier Molecular Orbital Energies of a Related Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.213 |

| LUMO | -1.286 |

| Energy Gap (LUMO-HOMO) | 4.927 |

Note: The data presented in this table is for 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide and is intended for illustrative purposes to demonstrate the type of data obtained from FMO analysis. mdpi.com

Electronic Structure and Band Gap Prediction

The electronic structure of a molecule describes the arrangement and energies of its electrons. DFT calculations provide detailed information about the molecular orbitals and their energy levels. The band gap, which is analogous to the HOMO-LUMO gap in molecules, is a key property of materials that determines their electronic and optical characteristics. For molecules, this "gap" helps in predicting the energy required for electronic excitation. A larger gap indicates that more energy is required to excite an electron to a higher energy state.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, such as conformational changes, interactions with solvent molecules, and binding to biological targets. For 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol, MD simulations could be employed to study its behavior in a biological environment, for instance, to understand its stability and interactions within the active site of a protein.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (Conceptual Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of chemical information) to the observed activity or property.

For a compound like 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol, a QSAR study would typically involve a series of structurally similar molecules with known biological activities. Molecular descriptors such as electronic, steric, and hydrophobic parameters would be calculated for each molecule. Statistical methods are then used to develop a model that can predict the activity of new, untested compounds. The conceptual framework for a QSAR/QSPR study involves several key steps:

Data Set Selection: A diverse set of molecules with accurately measured biological activity or properties is chosen.

Molecular Descriptor Calculation: A wide range of descriptors representing different aspects of the molecular structure are calculated.

Model Development: Statistical techniques such as multiple linear regression, partial least squares, or machine learning algorithms are used to build the predictive model.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While specific QSAR/QSPR studies for 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol were not identified, this conceptual framework provides a roadmap for how such investigations could be conducted to guide the design of new analogs with improved properties.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the complex mechanisms of chemical reactions, including the synthesis of oxazole (B20620) derivatives. Through methods like transition state analysis and the calculation of energy profiles, researchers can map out the most energetically favorable pathways for a reaction.

For heterocyclic compounds similar to 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol, computational studies have been crucial in understanding their formation. For instance, the synthesis of oxazolone (B7731731) derivatives, structurally related to the target compound, is often achieved through the Plöchl-Erlenmeyer reaction. ufms.brcrpsonline.com This process involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride. crpsonline.com Theoretical models can calculate the energy barriers for each step of this reaction, identifying the rate-determining step and the geometry of the transition states.

In the regioselective synthesis of related imidazole derivatives, computational studies have revealed that a 2-hydroxyaryl group can intramolecularly assist in the reaction. The most favorable energetic process was found to involve a phenol-assisted hydrogen atom shift. nih.gov Calculations showed a low activation free energy barrier for this proton transfer step, indicating a rapid process. nih.gov Such analyses are critical for optimizing reaction conditions and predicting the outcomes of new synthetic routes for compounds like 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol. Traditional methods for forming substituted oxazoles include the oxidation of oxazolines or the de novo construction of the oxazole ring. nsf.gov

Table 1: Example of Calculated Activation Energies in Heterocycle Synthesis Note: This data is illustrative for a related imidazole synthesis and not specific to 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol.

| Reaction Step | Activation Free Energy (kcal/mol) | Reference |

|---|---|---|

| Intramolecular Cyclization | 18.5 | nih.gov |

| Proton Transfer (Aromatization) | 1.4 | nih.gov |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol, might interact with a biological target, typically a protein. The primary focus of these studies is to determine the binding affinity, which is often expressed as a docking score or binding energy, and to analyze the specific interaction modes, such as hydrogen bonds and hydrophobic interactions.

For various oxazole, benzimidazole, and thiazole derivatives, molecular docking studies have been conducted to evaluate their potential as inhibitors of various enzymes. nih.govnih.govnih.gov For example, studies on oxazole derivatives have shown good binding scores against targets like Aquaporin-4 (AQP4), with binding energies ranging from -6.1 to -7.3 kcal/mol. nih.gov Similarly, docking studies of benzimidazole analogues with acetylcholinesterase (AChE) have shown that these molecules can interact with the catalytic site, mimicking the binding of known inhibitors. nih.gov

These simulations provide critical information on the structure-activity relationship (SAR), guiding the design of more potent and selective derivatives. The binding energy indicates the stability of the ligand-protein complex, while the interaction analysis reveals key amino acid residues involved in the binding.

Table 2: Example of Molecular Docking Results for Oxazole Derivatives Against a Protein Target Note: The following data represents findings for various substituted oxazole derivatives and is for illustrative purposes.

| Compound Derivative | Protein Target | Binding Energy (kcal/mol) | Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Oxazole Derivative 3a | Aquaporin-4 (AQP4) | -7.3 | ARG12, HIS34, LEU88 | nih.gov |

| Benzimidazole Analogue | Acetylcholinesterase (AChE) | -8.5 | TRP84, TYR121, PHE330 | nih.gov |

| Thiazoline Derivative 8 | PBP4 E. coli | -5.2 | ASN308, SER303 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution within a molecule. It provides a 3D map of the electrostatic potential on the electron density surface, which is invaluable for predicting molecular reactivity and intermolecular interactions.

The MEP map is color-coded to represent different potential values. Typically, regions of negative potential, which are rich in electrons and prone to electrophilic attack, are colored red. wolfram.comresearchgate.net Conversely, regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. wolfram.comresearchgate.net Green and yellow areas represent intermediate or near-zero potential. researchgate.net

For oxazole and related heterocyclic systems, MEP analysis helps identify the most reactive sites. The electronegative oxygen and nitrogen atoms in the oxazole ring are expected to be regions of high electron density (red or yellow), making them likely sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms, particularly those on the aromatic rings, would exhibit a positive potential (blue), indicating their role as potential hydrogen bond donors. This analysis is crucial for understanding how 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol might interact with biological receptors or other molecules. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to investigate and visualize intermolecular interactions within a crystal structure. nih.gov By partitioning the crystal electron density into molecular fragments, it provides a quantitative measure of the different types of close contacts between molecules.

For crystals of related oxazole, imidazole, and thiazole derivatives, Hirshfeld analysis has provided detailed insights into their packing arrangements. nih.govvensel.orgnih.gov Studies on a novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate revealed that H···H interactions contributed most significantly (34.4%) to the intermolecular forces. vensel.org In another analysis of a thiazole derivative, H···H (39.2%) and C···H/H···C (25.2%) contacts were found to be the most prominent. nih.gov This type of analysis is essential for understanding the solid-state properties of 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol and for crystal engineering. nih.gov

Table 3: Example of Percentage Contributions of Interatomic Contacts from Hirshfeld Surface Analysis for a Thiazole Derivative Note: This data is for the compound 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole and serves as a representative example.

| Contact Type | Percentage Contribution (%) | Reference |

|---|---|---|

| H···H | 39.2 | nih.gov |

| H···C/C···H | 25.2 | nih.gov |

| Cl···H/H···Cl | 11.4 | nih.gov |

| O···H/H···O | 8.0 | nih.gov |

| S···H/H···S | 5.1 | nih.gov |

| N···H/H···N | 3.9 | nih.gov |

| C···C | 2.4 | nih.gov |

Mechanistic Investigations of Biological Activity Excluding Clinical Outcomes

Exploration of Molecular Targets and Pathways

The exploration of how 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol interacts with biological systems at a molecular level is crucial to understanding its potential therapeutic effects. Research into related compounds suggests several pathways that may be relevant.

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism and Related Signaling Investigations

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that play essential roles in the regulation of metabolism and inflammation. While direct studies on 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol are not extensively documented, the broader class of oxazole (B20620) derivatives has been investigated for PPAR agonism. For instance, novel thiophene substituted oxazole containing α-ethoxy phenylpropanoic acid derivatives have been designed and identified as highly potent PPARα/γ dual agonists. nih.govdrugbank.com This suggests that the oxazole scaffold, in combination with an ethoxyphenyl group, can be a key structural feature for interacting with PPARs. Computational design and toxicity prediction studies have also been conducted on oxazole derivatives targeting PPARγ as potential therapeutics for diabetes mellitus. jcchems.com

Investigations of Metabolic and Receptor Interactions Associated with Anti-diabetic Activity (e.g., Urinary Glucose Excretion (UGE) as a Screening Method)

The potential anti-diabetic activity of oxazole derivatives has been an area of significant research interest. Various oxadiazole derivatives, which share a similar five-membered heterocyclic ring structure, have been evaluated for their antidiabetic properties. nih.govresearchgate.netresearchgate.netsemanticscholar.org These studies often explore mechanisms such as the inhibition of carbohydrate-hydrolyzing enzymes. While specific data on the use of Urinary Glucose Excretion (UGE) as a screening method for 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol is not available, this method is a known approach for assessing the in vivo efficacy of anti-diabetic agents.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the oxazole class of compounds, several SAR studies have been conducted. For example, research on 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization has provided insights into the structural requirements for cytotoxicity. researchgate.net Similarly, SAR studies of benzothiazole-phenyl analogs have been performed to develop multi-target ligands for pain relief. nih.govescholarship.org These studies, while not directly on 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol, highlight the importance of the substitution pattern on the phenyl and oxazole rings in determining biological activity. A proposed SAR for benzoxazole derivatives as antidiabetic agents also underscores the significance of specific structural features. researchgate.net

In vitro Mechanistic Studies (e.g., Enzyme Assays, Cell-Based Assays Focusing on Molecular Mechanisms)

Applications in Organic Synthesis and Materials Science

Role as Intermediates in Complex Molecule Synthesis

Oxazolones are well-regarded as pivotal intermediates in the synthesis of a wide array of organic compounds, including amino acids, peptides, and various polyfunctional molecules. biointerfaceresearch.com The 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol scaffold, through its oxazolone (B7731731) tautomer, provides a reactive platform for building intricate molecular structures.

Research has demonstrated the role of related 2-aryl-5-methyloxazole cores in the assembly of complex bioactive molecules. For instance, derivatives of this structural class have been employed in the synthesis of novel 2-(1-(2-(substituted-phenyl)-5-methyloxazol-4-yl)-3-(2-substitued-phenyl)-4,5-dihydro-1H-pyrazol-5-yl)-7-substitued-1,2,3,4-tetrahydroisoquinoline compounds. researchgate.net In these syntheses, the oxazole (B20620) unit acts as a central building block, which is further elaborated to produce large, multi-ring systems with potential pharmacological applications. researchgate.net The general synthetic pathway often involves the reaction of the oxazolone with various nucleophiles, leading to ring-opening and subsequent functionalization or cyclization reactions to afford more complex products. The synthesis of terphenyl-2-methyloxazol-5(4H)-one derivatives further highlights the utility of this scaffold in creating extended π-conjugated systems through reactions like the Suzuki cross-coupling. nih.gov

Use as Building Blocks for Diverse Heterocyclic Systems (e.g., Pyrazoles, Imidazoles, Thiazoles)

The oxazolone ring is a versatile precursor for the synthesis of other important heterocyclic systems due to its susceptibility to ring-transformation reactions. While specific examples starting from 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol are not extensively documented, the known reactivity of azlactones provides a clear blueprint for its potential applications. biointerfaceresearch.com

Pyrazoles: Pyrazoles are a significant class of nitrogen-containing heterocycles. nih.govnih.gov The synthesis of pyrazole derivatives can be envisioned through the reaction of the oxazolone with hydrazine or its derivatives. This reaction would involve the nucleophilic attack of the hydrazine on the carbonyl group of the oxazolone, leading to ring opening and subsequent intramolecular condensation to form the pyrazole ring. Various methods exist for pyrazole synthesis, often involving the cyclocondensation of 1,3-difunctional compounds with hydrazines. nih.govchim.it

Imidazoles: Imidazoles are another class of heterocycles with broad applications. organic-chemistry.orgnih.gov The transformation of an oxazolone into an imidazole derivative could be achieved through reactions involving ammonia or primary amines in the presence of a suitable aldehyde, following pathways analogous to established imidazole syntheses like the Radziszewski or van Leusen methods. Multicomponent reactions are frequently employed for the efficient synthesis of highly substituted imidazoles. organic-chemistry.orgsciepub.com

Thiazoles: Thiazole rings are present in many biologically active compounds. nih.gov The conversion of oxazoles to thiazoles, known as the Cornforth rearrangement, typically involves the reaction of a 4-cyano-oxazole with hydrogen sulfide. While this specific pathway may not be directly applicable, other ring-transformation strategies using sulfur-based reagents could potentially convert the oxazolone ring of 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol into a thiazole core. The synthesis of thiazoles is often accomplished through well-known methods like the Hantzsch thiazole synthesis. nih.gov

Catalysis and Ligand Design (e.g., for Metal Catalysis)

The oxazole structural motif is a key component in a variety of ligands used in transition metal catalysis, particularly in asymmetric synthesis. alfachemic.comnih.gov The nitrogen and oxygen atoms of the oxazole ring can coordinate effectively with metal centers, influencing the steric and electronic environment of the catalyst.

Recent studies have highlighted the direct use of oxazolone-containing molecules in catalysis. Palladium complexes featuring orthometalated push-pull oxazolones have been conjugated to enzymes, creating biohybrid catalysts. nih.gov These Pd-enzyme conjugates demonstrated a remarkable increase in catalytic activity—up to 1000-fold—in the hydrogenation of arenes in aqueous media and were effective in site-selective C-H activation reactions. nih.gov

Furthermore, vanadium complexes incorporating methyl-substituted oxazole-oxazoline ligands have been successfully used as catalysts for ethylene polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole and oxazoline rings was found to significantly impact the catalyst's activity and the properties of the resulting polymers. mdpi.com The broader class of phosphinooxazoline (PHOX) ligands, which feature a chiral oxazoline moiety, are among the most successful ligands in a wide range of metal-catalyzed asymmetric reactions. nih.gov

| Catalytic System | Ligand/Complex Type | Metal | Application | Ref |

| Biohybrid Catalyst | Pd-Oxazolone Enzyme Conjugate | Pd | Hydrogenation of arenes, C-H activation | nih.gov |

| Polymerization Catalyst | Oxazole-Oxazoline | V | Ethylene polymerization, Copolymerization | mdpi.com |

| Asymmetric Catalyst | Phosphinooxazoline (PHOX) | Various | Asymmetric synthesis | nih.gov |

| General Catalysis | Oxazole Ligands | Various | Asymmetric alkylation, Henry reaction | alfachemic.com |

Potential in Materials Science (e.g., Fluorescent Probes)

The 2-aryl-oxazole core is a well-known fluorophore, and compounds containing this scaffold often exhibit interesting photophysical properties. The presence of the electron-donating 4-ethoxyphenyl group in 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol suggests a strong potential for fluorescence, making it and its derivatives attractive candidates for applications in materials science, such as fluorescent probes or organic light-emitting diodes (OLEDs).

While direct photophysical data for the title compound is scarce, research on structurally related heterocyclic systems provides compelling evidence for its potential:

Fluorescent Imidazoles: Multi-aryl imidazole derivatives have been synthesized and shown to act as pH-sensitive fluorescent probes, enabling their use in imaging pH changes within living cells. ccspublishing.org.cn

Fluorescent Thiazoles: Naphtho[2,3-d]thiazole-4,9-diones are fluorescent in both solution and solid states, with emission colors that can be tuned by solvent polarity. nih.gov Similarly, 5-N-arylaminothiazoles exhibit distinct photophysical properties that can be modified through chemical substitution. researchgate.net

Fluorescent Oxazolones: The previously mentioned Pd-oxazolone-enzyme conjugates were found to be highly fluorescent, even at parts-per-million (ppm) concentrations, a property not observed in the free Pd-oxazolone complexes. nih.gov This indicates that the oxazolone scaffold can be a key component of highly emissive materials.

The fluorescence in these systems is typically due to an intramolecular charge transfer (ICT) mechanism, which is often enhanced by the presence of electron-donating groups, such as the ethoxy group on the phenyl ring of the title compound.

| Compound Class | Emission Characteristics | Potential Application | Ref |

| Multi-aryl Imidazoles | pH-sensitive fluorescence | Cellular pH probes | ccspublishing.org.cn |

| Naphtho[2,3-d]thiazole-diones | Orange-red fluorescence in polar solvents | Fluorescent dyes | nih.gov |

| 5-N-Arylaminothiazoles | Tunable emission based on substitution | Functional materials | researchgate.net |

| Pd-Oxazolone Conjugates | Strong fluorescence at low concentrations | Bio-imaging, Catalysis | nih.gov |

Q & A

Q. What are the recommended synthetic methodologies for 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol?

The synthesis of oxazole derivatives like 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol typically involves cyclization reactions or functionalization of pre-existing heterocyclic scaffolds. For example, similar compounds (e.g., triazolones) are synthesized via nucleophilic substitution or condensation reactions in polar aprotic solvents like DMF, using bases such as cesium carbonate to deprotonate thiol intermediates . Reaction progress can be monitored via thin-layer chromatography (TLC), and purity confirmed using GC-MS or NMR spectroscopy . Optimization of reaction conditions (e.g., temperature, solvent, catalyst) is critical to minimize side products.

Q. What analytical techniques are most effective for structural characterization?

X-ray crystallography remains the gold standard for unambiguous structural determination. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to resolve bond lengths, angles, and torsional conformations . For preliminary analysis, NMR (¹H/¹³C) and FT-IR spectroscopy are essential: ¹H NMR can confirm substituent positions (e.g., ethoxy vs. methyl groups), while FT-IR identifies functional groups like oxazole rings . High-resolution mass spectrometry (HRMS) validates molecular formulas.

Q. What safety protocols should be followed during handling?

While specific toxicological data for this compound may be limited, general safety measures for aromatic heterocycles apply:

- Use fume hoods to avoid inhalation of dust/aerosols.

- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Avoid ignition sources due to potential flammability of organic solvents (e.g., DMF) .

- Dispose of waste via authorized hazardous chemical disposal services.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts) often arise from dynamic effects like tautomerism or solvent interactions. To address this:

- Perform variable-temperature NMR to identify conformational equilibria.

- Cross-validate with computational methods (e.g., DFT calculations using Gaussian or ORCA) to predict shifts and compare with experimental values.

- Use complementary techniques: X-ray crystallography for solid-state conformation vs. solution-state NMR .

Q. What strategies optimize synthetic yields of 2-(4-Ethoxyphenyl)-5-methyloxazol-4-ol?

Yield optimization requires systematic screening:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane may reduce side reactions.

- Catalyst/base tuning : Replace cesium carbonate with milder bases (e.g., K₂CO₃) to avoid over-deactivation of sensitive functional groups.

- Temperature control : Lower temperatures (0–5°C) may suppress decomposition, while microwave-assisted synthesis can accelerate reaction kinetics .

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed?

For problematic crystals:

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. The program’s robust algorithms can partition overlapping reflections .

- Low-resolution data : Apply anisotropic displacement parameters and restraints on bond lengths/angles. Complementary techniques like electron diffraction may resolve ambiguities.

- Disorder modeling : Employ PART/SUMP instructions in SHELXL to model disordered ethoxy or methyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.